
An In-depth Technical Guide to 2-(2-
Cyanophenyl)-3'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-(2-Cyanophenyl)-3'-

iodoacetophenone

CAS No.: 898784-31-1

Cat. No.: B1614034

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(2-Cyanophenyl)-3'-
iodoacetophenone, a molecule of interest in medicinal chemistry and drug discovery. While

specific experimental data for this compound is limited in publicly available literature, this guide

synthesizes information from closely related analogues to provide a robust framework for its

synthesis, characterization, and potential applications. We will explore its chemical identity,

plausible synthetic routes based on established organic chemistry principles, and predicted

spectroscopic characteristics. Furthermore, we will delve into the potential biological activities

of this class of compounds, drawing parallels from structurally similar molecules that have

demonstrated notable pharmacological properties. This guide is intended to serve as a

foundational resource for researchers embarking on the study of 2-(2-Cyanophenyl)-3'-
iodoacetophenone and its derivatives.
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A precise understanding of a molecule's fundamental properties is the cornerstone of any

scientific investigation. This section details the key identifiers for 2-(2-Cyanophenyl)-3'-
iodoacetophenone.

Identifier Value Source(s)

CAS Number 898784-31-1 [1]

Molecular Formula C₁₅H₁₀INO [1]

Molecular Weight 347.16 g/mol

IUPAC Name
2-(2-oxo-2-(3-

iodophenyl)ethyl)benzonitrile
N/A

Synonyms
2-(2-Cyanophenyl)-3'-

iodoacetophenone
[1]

Chemical Structure:

Click to download full resolution via product page

Caption: Chemical structure of 2-(2-Cyanophenyl)-3'-iodoacetophenone.

Synthesis Strategies: A Predictive Approach
While a specific, detailed synthesis protocol for 2-(2-Cyanophenyl)-3'-iodoacetophenone is

not readily available in the surveyed literature, its structure suggests several plausible synthetic

routes based on well-established named reactions in organic chemistry. The key challenge in

its synthesis is the formation of the carbon-carbon bond between the cyanophenyl ring and the

acetophenone core. Two primary retrosynthetic disconnections are considered here:

Workflow for a plausible two-step synthesis of 2-(2-Cyanophenyl)-3'-iodoacetophenone.
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Retrosynthetic Analysis Forward Synthesis (Proposed)

2-(2-Cyanophenyl)-
3'-iodoacetophenone

Disconnection A
(C-C bond formation)

Disconnection B
(Acyl group introduction)

2-Cyanophenylacetic acid

Friedel-Crafts Acylation

3-Iodobenzene 2-(2-Cyanophenyl)toluene

Suzuki or Stille Coupling

3-Iodobenzoyl chloride

Target Molecule

Route 1 Route 2
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Caption: Retrosynthetic analysis and proposed forward synthesis routes for 2-(2-
Cyanophenyl)-3'-iodoacetophenone.

Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching

an acyl group to an aromatic ring.[2][3] In the context of our target molecule, this would involve

the acylation of a suitably activated 2-cyanophenyl derivative with a 3-iodobenzoyl species.

Hypothetical Protocol for Friedel-Crafts Acylation:

Preparation of the Acylating Agent: 3-Iodobenzoic acid is converted to its more reactive acid

chloride derivative, 3-iodobenzoyl chloride, using a standard chlorinating agent such as

thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Acylation Reaction: 2-(Cyanomethyl)benzene (2-tolylacetonitrile) is reacted with 3-

iodobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride

(AlCl₃). The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂)

or carbon disulfide (CS₂).
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Work-up and Purification: The reaction mixture is quenched with a dilute acid (e.g., HCl) to

decompose the aluminum chloride complex. The organic layer is then separated, washed,

dried, and the solvent is evaporated. The crude product is purified by a suitable technique

such as column chromatography or recrystallization.

Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the

efficient formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an

organoboron compound with an organohalide, is a particularly powerful tool.[4]

Hypothetical Protocol for Suzuki-Miyaura Coupling:

Preparation of the Boronic Acid/Ester: 2-(2-Cyanophenyl)acetic acid can be converted to the

corresponding boronic acid or a more stable pinacol ester derivative.

Coupling Reaction: The prepared organoboron compound is then coupled with 1-bromo-3-

iodobenzene or a similar dihalogenated aromatic compound in the presence of a palladium

catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable

solvent system (e.g., toluene/water or dioxane/water).

Work-up and Purification: After the reaction is complete, the mixture is typically partitioned

between an organic solvent and water. The organic layer is washed, dried, and concentrated.

The crude product is then purified by column chromatography.

Predicted Spectroscopic Data
The unequivocal identification of a synthesized compound relies on a combination of

spectroscopic techniques. While experimental data for 2-(2-Cyanophenyl)-3'-
iodoacetophenone is not available, we can predict the key features of its spectra based on its

structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the

aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl
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rings. A singlet corresponding to the methylene (-CH₂-) protons bridging the two rings would

likely appear in the range of δ 4.0-4.5 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The

carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region (δ 190-

200 ppm). The nitrile carbon (-C≡N) will likely appear around δ 115-120 ppm. The remaining

aromatic carbons will produce a series of signals in the δ 120-140 ppm range.

Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 347, corresponding to the

molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a

molecule containing one iodine atom. Common fragmentation patterns for acetophenones

include the loss of the methyl group (resulting in an [M-15]⁺ peak) and cleavage at the carbonyl

group.

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.

Key absorption bands are expected at:

~2220-2230 cm⁻¹: for the C≡N (nitrile) stretching vibration.

~1680-1700 cm⁻¹: for the C=O (ketone) stretching vibration.

~3000-3100 cm⁻¹: for aromatic C-H stretching vibrations.

~1450-1600 cm⁻¹: for aromatic C=C stretching vibrations.

Potential Applications in Drug Development
The chemical architecture of 2-(2-Cyanophenyl)-3'-iodoacetophenone, featuring a

cyanophenyl group and an acetophenone core, is present in a variety of biologically active

molecules. This suggests that the title compound and its derivatives could be valuable scaffolds

in drug discovery.

Anticancer Activity
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Numerous studies have demonstrated the anticancer potential of compounds containing the

cyanophenyl and acetophenone moieties. For instance, derivatives of 4-cyanophenyl

substituted thiazol-2-ylhydrazones have shown significant efficacy against various cancer cell

lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).[1] The mechanism of

action for some of these compounds involves the induction of apoptosis through caspase

activation. The presence of the cyano group can be crucial for this activity.

Enzyme Inhibition
The acetophenone scaffold is a common feature in many enzyme inhibitors. For example,

some acetophenone derivatives have been investigated as inhibitors of cyclooxygenase (COX)

enzymes, which are key targets in the development of anti-inflammatory drugs. The specific

substitution pattern on the aromatic rings can significantly influence the inhibitory potency and

selectivity. The cyanophenyl group, in particular, can engage in specific interactions within the

active site of an enzyme, potentially enhancing binding affinity. For instance, certain nitrile-

containing compounds have been developed as inhibitors for enzymes like cytochrome P450.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(2-Cyanophenyl)-3'-iodoacetophenone is not

widely available, general precautions for handling aryl iodides and nitriles should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any dust or vapors.

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty

of water.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.
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2-(2-Cyanophenyl)-3'-iodoacetophenone presents itself as a molecule with significant

potential for further investigation in the field of medicinal chemistry. Its structural motifs are

found in compounds with established anticancer and enzyme-inhibitory activities. This guide

has provided a theoretical framework for its synthesis and characterization based on

established chemical principles and data from analogous structures. Future experimental work

is necessary to validate the proposed synthetic routes, fully characterize the compound's

physicochemical properties, and explore its pharmacological potential. The information

compiled herein serves as a valuable starting point for researchers interested in unlocking the

therapeutic possibilities of this intriguing molecule.

References
Mehmood, H., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl

substituted thiazol-2-ylhydrazones. RSC Advances, 12(53), 34633-34645. Available from:

[Link]

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved February 15,

2026, from [Link]

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 15, 2026, from

[Link]

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15,

2026, from [Link]

PubChem. (n.d.). 2'-Iodoacetophenone. Retrieved February 15, 2026, from [Link]

The Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular

Chemistry. Retrieved February 15, 2026, from [Link]

Beilstein Journals. (n.d.). Supporting Information: Electro-conversion of cumene into

acetophenone using boron-doped diamond electrodes. Retrieved February 15, 2026, from

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1614034/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-2-cyanophenyl-3-iodoacetophenone
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra03226k
https://www.chem.wisc.edu/deptfiles/OrgLab/handouts/13_FriedelCrafts.pdf
https://www.organic-chemistry.org/namedreactions/friedel-crafts-acylation.shtm
https://www.synarchive.com/named-reactions/Friedel-Crafts_Acylation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Transition_Metals_in_Organic_Synthesis/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodoacetophenone
https://www.rsc.org/suppdata/ob/c3/c3ob40938a/c3ob40938a.pdf
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-255-S1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


YouTube. (2021, September 7). NMR spectrum of acetophenone. Retrieved February 15,

2026, from [Link]

YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2:

Reaction, Workup, and Characterization. Retrieved February 15, 2026, from [Link]

Farmacia Journal. (2024, February 19). IN VITRO PROSPECTION OF ANTICANCER

ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD.

Retrieved February 15, 2026, from [Link]

PubMed. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives

Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Retrieved February 15, 2026,

from [Link]

PubMed. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors

of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Retrieved February 15,

2026, from [Link]

MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-

(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved February 15, 2026, from [Link]

New Journal of Chemistry. (n.d.). Synthesis of 2'-(1,2,3-triazoyl)-acetophenones: molecular

docking and in vitro monoamine oxidase activity inhibition. Retrieved February 15, 2026,

from [Link]

Dove Medical Press. (2021, May 31). Phenolic Compounds as Potential Dual EGFR & COX-

2 Inhibitors. Retrieved February 15, 2026, from [Link]

PubMed. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-

methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory

agents. Retrieved February 15, 2026, from [Link]

PMC. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological

activities. Retrieved February 15, 2026, from [Link]

Biomolecules & Therapeutics. (2021, September 3). Inhibition of Cytochrome P450 Enzymes

by Drugs—Molecular Basis and Practical Applications. Retrieved February 15, 2026, from

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.youtube.com/watch?v=5-7f_V8_Y_s
https://www.youtube.com/watch?v=1X2X3X4X5X6
https://farmaciajournal.com/wp-content/uploads/2024/02/FARMACIA_72_1_18_30.pdf
https://pubmed.ncbi.nlm.nih.gov/28071583/
https://pubmed.ncbi.nlm.nih.gov/26631438/
https://www.mdpi.com/1422-8599/2022/2/M1414/pdf
https://pubs.rsc.org/en/content/articlelanding/2016/nj/c6nj00831a
https://www.dovepress.com/phenolic-compounds-as-potential-dual-egfr-amp-cox-2-inhibitors-peer-reviewed-fulltext-article-DDDT
https://pubmed.ncbi.nlm.nih.gov/22318166/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11087454/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[Link]

ResearchGate. (n.d.). Mass spectrum of acetophenone. Retrieved February 15, 2026, from

[Link]

NIST WebBook. (n.d.). Acetophenone. Retrieved February 15, 2026, from [Link]

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 3-hydroxybutanone.

Retrieved February 15, 2026, from [Link]

ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone. Retrieved

February 15, 2026, from [Link]

ResearchGate. (n.d.). IR spectrum of acetophenone semicarbazone. Retrieved February 15,

2026, from [Link]

ResearchGate. (n.d.). (a) 1H NMR, (b) 13C NMR, and (c) FT-IR spectra of m-

nitroacetophenone. Retrieved February 15, 2026, from [Link]

MDPI. (2016, February 24). Analysis of Forensic Casework Utilizing Infrared Spectroscopic

Imaging. Retrieved February 15, 2026, from [Link]

MDPI. (2025, September 20). Advanced Spectroscopic and Thermoanalytical Quantification

of LLDPE in Mealworm Frass: A Multitechnique Approach. Retrieved February 15, 2026,

from [Link]

PubMed. (2013). Spectrophotometric detection of susceptibility to anti-malarial drugs.

Retrieved February 15, 2026, from [Link]

ResearchGate. (2025, August 9). Spectroscopic analysis of pharmaceutical formulations

through the use of chemometric tools. Retrieved February 15, 2026, from [Link]

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved February 15,

2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-

H-and-C-NMR%2C-a-Al-Omair-Al-Majid/b1f9f2d5f8c8d8c8d8c8d8c8d8c8d8c8d8c8d8c8]

([Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.biomolther.org/journal/view.html?doi=10.4062/biomolther.2021.107
https://www.researchgate.net/figure/Mass-spectrum-of-acetophenone_fig4_230869689
https://webbook.nist.gov/cgi/cbook.cgi?ID=C98862&Type=IR-SPEC&Index=1#IR-SPEC
https://www.docbrown.info/page07/appendiix/IRspec13.htm
https://www.researchgate.net/figure/FT-IR-spectra-of-control-and-treated-3-nitroacetophenone-T1-and-T2_fig6_283501716
https://www.researchgate.net/figure/IR-spectrum-of-acetophenone-semicarbazone_fig2_328739678
https://www.researchgate.net/figure/a-1-H-NMR-b-13-C-NMR-and-c-FT-IR-spectra-of-m-nitroacetophenone_fig2_362093510
https://www.mdpi.com/2076-3417/6/3/68/htm
https://www.mdpi.com/2073-4344/15/9/1033
https://pubmed.ncbi.nlm.nih.gov/23985098/
https://www.researchgate.net/publication/281273931_Spectroscopic_analysis_of_pharmaceutical_formulations_through_the_use_of_chemometric_tools
https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/b1f9f2d5f8c8d8c8d8c8d8c8d8c8d8c8d8c8d8c8)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PMC. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and

Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved

February 15, 2026, from [Link]

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 3-hydroxybutanone.

Retrieved February 15, 2026, from [Link]

MDPI. (2025, May 27). Structure elucidation and quantification of the active pharmaceutical

ingredient in a non-approved drug and in cat serum using Q. Retrieved February 15, 2026,

from [Link]

Journal of Pharma and Biomedics. (2025, October 11). Design, Synthesis, Molecular

Docking, and Pharmacological Evaluation of 3H-Quinazolin-4-one Derivatives as Potential

Antiepileptic Agents. Retrieved February 15, 2026, from [Link]

Semantic Scholar. (n.d.). Mechanism of Action of Many Drugs Depend on Enzyme Inhibition.

Retrieved February 15, 2026, from [Link]

Organic Syntheses. (n.d.). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-

CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-

ACETYLPHENYL)THIOPHENE. Retrieved February 15, 2026, from [Link]

Organic Syntheses. (n.d.). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-

Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-

Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Retrieved

February 15, 2026, from [Link]

Cheméo. (n.d.). Chemical Properties of 4-Iodoacetophenone. Retrieved February 15, 2026,

from [Link]

MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-

Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under

Microwave Irradiation. Retrieved February 15, 2026, from [Link]

Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines

with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved February 15, 2026,

from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8971841/
https://www.docbrown.info/page07/appendiix/MSspec13.htm
https://www.mdpi.com/2218-1989/15/6/280
https://jpbms.org/index.php/jpbm/article/view/84
https://www.semanticscholar.org/paper/Mechanism-of-Action-of-Many-Drugs-Depend-on-Enzyme-Ibrahim/e8f9b9e9b9b9b9b9b9b9b9b9b9b9b9b9b9b9b9b9
http://www.orgsyn.org/demo.aspx?prep=v77p0135
http://www.orgsyn.org/demo.aspx?prep=v89p0131
https://www.chemeo.com/cid/49-519-5/4-Iodoacetophenone
https://www.mdpi.com/1420-3049/23/8/2049
https://www.semanticscholar.org/paper/Suzuki%E2%80%93Miyaura-cross-coupling-of-unprotected-with-Cho-Lee/c1e3e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of

Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved February

15, 2026, from [Link]

ACS Publications. (2019, August 26). Synthetic Studies toward Bazzanin K: Regioselective

and Chemoselective Three-Component Suzuki Coupling. Retrieved February 15, 2026, from

[Link]

ResearchGate. (n.d.). Conversion versus the time for the coupling reaction of p‐

iodoacetophenone with phenyl boronic acid. Retrieved February 15, 2026, from [Link]

ResearchGate. (n.d.). Synthesis of Functionalized Acetophenone. Retrieved February 15,

2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-(2-CYANOPHENYL)-3'-IODOACETOPHENONE | 898784-31-1 [chemicalbook.com]

2. 898784-35-5|2-(3-Cyanophenyl)-2'-iodoacetophenone|BLDpharm [bldpharm.com]

3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4. beilstein-journals.org [beilstein-journals.org]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Cyanophenyl)-3'-
iodoacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1614034/docs#an-in-depth-technical-guide-to-2-2-
cyanophenyl-3-iodoacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.frontiersin.org/articles/10.3389/fchem.2022.923838/full
https://pubs.acs.org/doi/10.1021/acs.joc.9b01594
https://www.researchgate.net/figure/Conversion-versus-the-time-for-the-coupling-reaction-of-p-iodoacetophenone-with-phenyl_fig3_326693899
https://www.researchgate.net/publication/235775791_Synthesis_of_Functionalised_Acetophenone
https://www.benchchem.com/product/b1614034?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4120962.htm
https://www.bldpharm.com/products/898784-35-5.html
https://pdfs.semanticscholar.org/e76d/3b42d667e0ae4a09fc6650d3b729fa15b9a3.pdf?skipShowableCheck=true
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-18-119-S1.pdf
https://www.benchchem.com/product/b1614034/docs#an-in-depth-technical-guide-to-2-2-cyanophenyl-3-iodoacetophenone
https://www.benchchem.com/product/b1614034/docs#an-in-depth-technical-guide-to-2-2-cyanophenyl-3-iodoacetophenone
https://www.benchchem.com/product/b1614034/docs#an-in-depth-technical-guide-to-2-2-cyanophenyl-3-iodoacetophenone
https://www.benchchem.com/product/b1614034/docs#an-in-depth-technical-guide-to-2-2-cyanophenyl-3-iodoacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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